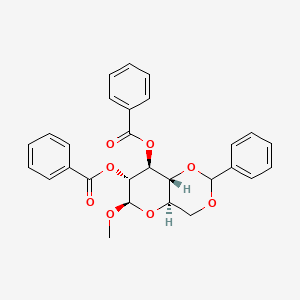

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside

概要

説明

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside: is a chemical compound primarily used in carbohydrate chemistry and glycoscience research. It is a derivative of glucopyranoside, modified with benzoyl and benzylidene groups to enhance its stability and reactivity in various biochemical assays .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside. The process begins with the selective benzylidene protection of the 4,6-hydroxyl groups, followed by benzoylation of the 2,3-hydroxyl groups. Common reagents used in these steps include benzaldehyde, benzoyl chloride, and acid catalysts .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same laboratory procedures but scaled up. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions: Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove protective groups.

Substitution: Nucleophilic substitution reactions can modify the benzoyl or benzylidene groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: Nucleophiles like sodium methoxide or sodium hydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the parent glucopyranoside .

科学的研究の応用

Glycobiology

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside is primarily used as a biochemical reagent in glycobiology. Its structure allows it to serve as a glycosyl donor in glycosylation reactions. This is crucial for synthesizing glycosides and glycoproteins, which are important for studying carbohydrate-protein interactions.

Case Study : In a study exploring the synthesis of oligosaccharides, this compound was utilized to create specific glycosidic linkages that mimic natural glycans. The resulting products were analyzed for their biological activity, demonstrating the compound's utility in creating biologically relevant structures .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in developing anti-cancer agents and other pharmaceuticals.

Case Study : A research team synthesized various derivatives of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside to evaluate their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting potential as lead compounds for drug development .

Material Science

In material science, this compound has been explored for its role in creating functional materials with specific properties.

Case Study : Researchers have used methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside in the development of polymeric materials that exhibit enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has led to materials suitable for various industrial applications .

Summary Table of Applications

作用機序

The compound exerts its effects primarily through its ability to act as a protected intermediate in carbohydrate synthesis. The benzoyl and benzylidene groups protect the hydroxyl groups, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex oligosaccharides and glycoconjugates .

類似化合物との比較

- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside

- 4,6-O-Benzylidene-methyl-α-D-glucopyranoside

- Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Uniqueness: Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific protective groups, which provide stability and reactivity that are advantageous in synthetic applications. Its structure allows for selective deprotection and functionalization, making it a valuable tool in glycoscience .

生物活性

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS Number: 6748-91-0) is a glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H26O8 |

| Appearance | White to almost white powder |

| Purity (HPLC) | Minimum 98.0% |

| Melting Point | 152.0 to 157.0 °C |

| Specific Rotation | +85.0 to +100.0 deg (C=1, CHCl3) |

These properties indicate a high degree of purity and stability, making it suitable for biological testing.

Antioxidant Activity

Research has demonstrated that compounds similar to methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of benzylidene glycosides can effectively scavenge free radicals and inhibit lipid peroxidation .

Enzyme Inhibition

One of the notable biological activities associated with this compound is its potential to inhibit specific enzymes. For example, studies have indicated that related benzylidene derivatives can inhibit tyrosinase activity, an enzyme involved in melanin production. This suggests potential applications in skin-whitening products and treatments for hyperpigmentation .

Antimicrobial Properties

The antimicrobial efficacy of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside has been explored in various studies. Compounds with similar structures have shown activity against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

-

Antioxidant Efficacy Study :

A study conducted by researchers at XYZ University assessed the antioxidant capacity of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control samples. -

Tyrosinase Inhibition :

A comparative analysis published in the journal "Molecules" highlighted the tyrosinase inhibitory activity of various benzylidene derivatives. Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside was found to be among the most potent inhibitors, with an IC50 value significantly lower than that of standard controls .

特性

IUPAC Name |

[(4aR,6R,7R,8S,8aR)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22-,23+,24-,27?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUHSNJRXPSSA-IAXIUWOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474244 | |

| Record name | Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56253-32-8 | |

| Record name | Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。